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Compound of Interest

Compound Name: Methyl 6-hydroxy-5-nitronicotinate

Cat. No.: B1287786

Application Notes and Protocols for Methyl 6-
hydroxy-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 6-hydroxy-5-nitronicotinate is a versatile heterocyclic compound with significant
potential in medicinal chemistry and drug development. Its pyridine core, substituted with a
hydroxyl, a nitro, and a methyl ester group, provides multiple reactive sites for chemical
modification. This allows for the generation of diverse molecular libraries for lead optimization
and structure-activity relationship (SAR) studies.

The parent compound, 6-Hydroxy-5-nitronicotinic acid, has been identified as a valuable lead
compound with a broad spectrum of biological activities, including anti-tumor, anti-inflammatory,
anti-bacterial, and anti-viral properties[1]. As the methyl ester, Methyl 6-hydroxy-5-
nitronicotinate serves as a key intermediate in the synthesis of more complex pharmaceutical
agents. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom
makes the molecule susceptible to nucleophilic attack, a key feature exploited in the synthesis
of various derivatives. These derivatives are of interest as potential therapeutics and as
functional molecules in materials science.

Structural and Reactivity Overview
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Methyl 6-hydroxy-5-nitronicotinate can exist in tautomeric forms, primarily as the 6-
hydroxypyridine and the 6-pyridone derivative. The IUPAC name for the pyridone form is
methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate[2]. This tautomerism influences its
reactivity. The molecule possesses several key reactive centers:

e The Acidic N-H Proton (in the pyridone form) and the O-H Proton (in the hydroxypyridine
form): These protons can be removed by a base, rendering the molecule nucleophilic at the
nitrogen or oxygen atom.

e The Hydroxyl/Oxo Group at C6: The hydroxyl group can be readily alkylated or acylated. It
can also be converted into a better leaving group (e.g., a halide or a sulfonate ester) to
facilitate nucleophilic substitution at the C6 position.

» The Pyridine Ring: The ring is electron-deficient due to the influence of the ring nitrogen and
the strongly electron-withdrawing nitro group. This deactivates the ring towards electrophilic
aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at
positions ortho and para to the nitro group (C2 and C4).

e The Nitro Group: The nitro group can be reduced to an amino group, which can then be
further functionalized.

o The Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid
or can participate in transesterification or amidation reactions.

Fig. 1: Reactivity overview of Methyl 6-hydroxy-5-nitronicotinate.

Reactions with Nucleophiles

The electron-deficient nature of the pyridine ring makes reactions with nucleophiles particularly
favorable.

O-Alkylation and O-Acylation of the 6-Hydroxyl Group

The hydroxyl group can be deprotonated with a mild base to form an alkoxide, which is a
potent nucleophile for reactions with electrophiles like alkyl halides or acyl chlorides.

Experimental Protocol (Representative for O-Alkylation):
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o Dissolve Methyl 6-hydroxy-5-nitronicotinate (1.0 eq.) in a suitable polar aprotic solvent
such as DMF or acetonitrile.

e Add a base such as potassium carbonate (K2COs, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.)
to the solution and stir at room temperature for 30 minutes.

» Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq.) dropwise to the
mixture.

» Heat the reaction mixture to 50-80 °C and monitor the progress by TLC.
o After completion, cool the reaction to room temperature and quench with water.
o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography.

Nucleophilic Substitution of the 6-Hydroxyl Group (Two-
Step Protocol)

A more versatile approach to introduce nucleophiles at the C6 position involves a two-step
process: activation of the hydroxyl group followed by substitution.

Step 1: Conversion of the Hydroxyl to a Chloro Group

This protocol is adapted from the synthesis of Methyl 6-chloro-5-nitronicotinate from the
corresponding carboxylic acid, which demonstrates a common method for this transformation.

Experimental Protocol:

» To a solution of 6-hydroxy-5-nitronicotinic acid (1 eq.) in thionyl chloride (SOCI2) (4.7 eq.),
add a catalytic amount of DMF (0.15 eq.).

e Heat the reaction mixture to reflux for 8 hours.
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e Remove the excess SOCIz by vacuum concentration.
¢ Dissolve the residue in dichloromethane (CH2Clz) and cool to -40 °C.
e Slowly add methanol (1.4 eq.) while maintaining the temperature below -30 °C.

e Add an aqueous solution of NaHCOs (1 eq.) and allow the mixture to warm to room
temperature.

o Separate the organic phase and concentrate it under vacuum.

 Purify the crude product by crystallization from ethanol to yield Methyl 6-chloro-5-
nitronicotinate.

Quantitative Data (for the chlorination of the parent acid):

] ) Referenc
Reactant Reagents Solvent Time (h) Temp. Yield (%)
5-nitro-6- SOClz,
hydroxynic ~ DMF (cat.), CH=2Cl2 8 Reflux 90 [3]
otinic acid MeOH

Step 2: Nucleophilic Substitution of the 6-Chloro Group

The resulting Methyl 6-chloro-5-nitronicotinate is an excellent substrate for SNAr reactions with
a variety of nucleophiles.

Experimental Protocol (Representative for Amination):

o Dissolve Methyl 6-chloro-5-nitronicotinate (1.0 eq.) in a polar solvent like ethanol, DMF, or
dioxane.

¢ Add the desired amine (nucleophile, 1.2-2.0 eq.) and a non-nucleophilic base such as
triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

¢ Heat the reaction mixture to 80-120 °C in a sealed tube if necessary.
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Monitor the reaction by TLC until the starting material is consumed.

Cool the mixture, dilute with water, and extract the product with an appropriate organic

solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the product by column chromatography or recrystallization.

Nucleophile (e.g., R-NH2)
Base (e.g., TEA)

Methyl 6-hydroxy-5-nitronicotinate

Activation

Methyl 6-chloro-5-nitronicotinate
(Activated Intermediate)

ubstitution (SNAr)

6-Substituted Product

(e.g., 6-amino, 6-alkoxy)

Click to download full resolution via product page
Fig. 2: Workflow for nucleophilic substitution at the C6 position.

Reactions with Electrophiles

Due to the electron-withdrawing nature of the pyridine nitrogen and the nitro group, electrophilic
aromatic substitution on the pyridine ring of Methyl 6-hydroxy-5-nitronicotinate is generally
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difficult and requires harsh reaction conditions[1]. The hydroxyl group is an activating group,
but its effect is largely overcome by the deactivating groups. If a reaction were to occur, the
electrophile would likely be directed to the C2 or C4 positions, but such reactions are not
commonly reported for this substrate.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, a common transformation in the
synthesis of pharmaceutical intermediates. This amino group can then be diazotized or
acylated to introduce further diversity.

Experimental Protocol (Representative for Nitro Group Reduction):

» Dissolve Methyl 6-hydroxy-5-nitronicotinate (1.0 eq.) in a solvent such as ethanol,
methanol, or ethyl acetate.

e Add a catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C).

e Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr
hydrogenator) and stir vigorously at room temperature.

e Monitor the reaction by TLC. The reaction is often complete within a few hours.
e Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
o Wash the Celite pad with the reaction solvent.

o Concentrate the filtrate under reduced pressure to obtain the crude product, Methyl 5-amino-
6-hydroxynicotinate.

e The product can be purified by crystallization or column chromatography if necessary.

Quantitative Data (Representative for Nitro Group Reduction):
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Referenc
e

Reactant Reagents Solvent Time (h) Temp. Yield (%) (Analogo
us
Reaction)

5-methyl-6-

nitro-7-oxo-

4,7-

dihydro-

1,2,4- Hz, Pd/C Aqueous - RT 82 [4]

triazolo[1,5

alpyrimidini

de

Summary of Reactions and Data

Representative

Reaction Type Substrate Key Reagents Product Type .
Yield (%)
Methyl 6-
) K2COs, Alkyl 6-Alkoxy-5-
O-Alkylation hydroxy-5- ) T (Not Reported)
T Halide nitronicotinate
nitronicotinate
Methyl 6- .
) Pyridine, Acyl 6-Acyloxy-5-
O-Acylation hydroxy-5- ) o (Not Reported)
T Chloride nitronicotinate
nitronicotinate
Hydroxyl to 5-nitro-6-
o Methyl 6-chloro-
Chloro hydroxynicotinic SOClz, DMF I 90[3]
) ) 5-nitronicotinate
Conversion acid
N Methyl 6-amino-
Nucleophilic Methyl 6-chloro- ) ) o
o S Amine, TEA 5-nitronicotinate (Not Reported)
Amination 5-nitronicotinate o
derivative
) ) 5-Amino-6-
Nitro Group Analogous Nitro- o
) Hz, Pd/C hydroxynicotinat 82[4]
Reduction heterocycle

e derivative
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Disclaimer: The experimental protocols provided are representative and may require
optimization for specific substrates and scales. Appropriate safety precautions should be taken
when handling all chemicals. The provided yields are based on literature reports for the
specified or analogous reactions and may not be directly transferable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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